molecular formula C15H19ClF3N3O B14534142 6-Chloro-1-(octyloxy)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine CAS No. 62242-93-7

6-Chloro-1-(octyloxy)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B14534142
CAS No.: 62242-93-7
M. Wt: 349.78 g/mol
InChI Key: DMIRIOQFOPMDNJ-UHFFFAOYSA-N
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Description

6-Chloro-1-(octyloxy)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is a synthetic organic compound characterized by the presence of a chloro group, an octyloxy group, and a trifluoromethyl group attached to an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(octyloxy)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(octyloxy)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

6-Chloro-1-(octyloxy)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1-(octyloxy)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro and octyloxy groups contribute to its binding affinity to target proteins or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1-(hexyloxy)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
  • 6-Chloro-1-(decyloxy)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
  • 6-Chloro-1-(octyloxy)-2-(difluoromethyl)-1H-imidazo[4,5-b]pyridine

Uniqueness

6-Chloro-1-(octyloxy)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is unique due to the specific combination of its functional groups, which confer distinct physicochemical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the octyloxy group provides hydrophobic characteristics. These features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

62242-93-7

Molecular Formula

C15H19ClF3N3O

Molecular Weight

349.78 g/mol

IUPAC Name

6-chloro-1-octoxy-2-(trifluoromethyl)imidazo[4,5-b]pyridine

InChI

InChI=1S/C15H19ClF3N3O/c1-2-3-4-5-6-7-8-23-22-12-9-11(16)10-20-13(12)21-14(22)15(17,18)19/h9-10H,2-8H2,1H3

InChI Key

DMIRIOQFOPMDNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCON1C2=C(N=CC(=C2)Cl)N=C1C(F)(F)F

Origin of Product

United States

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